4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is primarily classified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in various inflammatory processes and certain types of cancer. The presence of specific functional groups within its structure contributes to its biological activity, making it a candidate for further research in drug development.
This compound can be sourced from various chemical databases, including PubChem, where it is cataloged under the identifier CID 1862008. Its classification falls under the category of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties. The compound's systematic name reflects its intricate structure, which includes a morpholine moiety linked to a pyrazolo[1,5-a]pyrimidine scaffold.
The synthesis of 4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine typically involves multi-step organic reactions. One common approach includes:
Each step requires careful optimization to yield the desired product in high purity and yield.
The molecular formula for this compound is C17H17ClN4O, with a molecular weight of approximately 327.69 g/mol. The structure features:
The three-dimensional conformation can be analyzed using computational chemistry tools or X-ray crystallography to understand its interaction with biological targets.
The compound participates in several chemical reactions typical of heterocyclic compounds:
These reactions are essential for modifying the compound to optimize its pharmacological profile.
As a selective inhibitor of cyclooxygenase-2, 4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine exerts its effects by binding to the active site of the COX-2 enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain associated with various conditions such as arthritis and cancer. Studies suggest that its selectivity over cyclooxygenase-1 may lead to fewer gastrointestinal side effects compared to non-selective inhibitors.
Key physical and chemical properties include:
These properties are critical for assessing the compound's suitability for drug development.
The primary application of 4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine lies in its potential use as an anti-inflammatory agent in treating conditions such as osteoarthritis and rheumatoid arthritis. Additionally, due to its COX-2 inhibitory activity, it may also be explored for anticancer therapies where inflammation plays a pivotal role in tumor progression.
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7